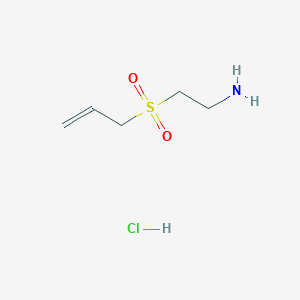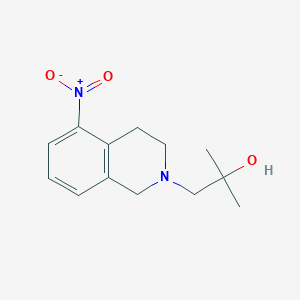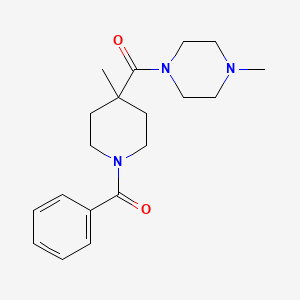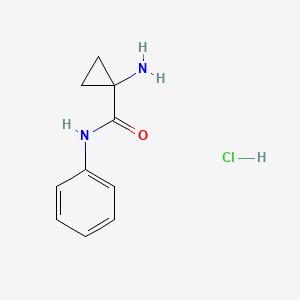![molecular formula C6H12ClNO B1378878 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride CAS No. 1389264-28-1](/img/structure/B1378878.png)
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Descripción general
Descripción
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 g/mol . The compound is also known by several synonyms, including 1389264-28-1, 3-azabicyclo [3.1.1]heptan-6-ol hydrochloride, and 3-AZA-BICYCLO [3.1.1]HEPTAN-6-OL HYDROCHLORIDE .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including this compound, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C6H11NO.ClH/c8-6-4-1-5 (6)3-7-2-4;/h4-8H,1-3H2;1H . The Canonical SMILES is C1C2CNCC1C2O.Cl . The compound has a complexity of 94.7 . Chemical Reactions Analysis
The core of 3-azabicyclo[3.1.1]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 149.0607417 g/mol . The Topological Polar Surface Area is 32.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Building Blocks
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride and its derivatives serve as valuable building blocks in medicinal chemistry, owing to their unique structural characteristics. The practical synthesis of related compounds, such as 3-oxa-6-azabicyclo[3.1.1]heptane, highlights the importance of these structures as morpholine-based building blocks. These compounds are of particular interest due to their achirality and similar lipophilicity to morpholine, making them attractive for drug development. The synthesis approach described by Walker et al. (2012) starts with inexpensive materials, utilizing straightforward chemistry to achieve the desired compound (Walker, Eklov, & Bedore, 2012).
Advanced Organic Synthesis Techniques
The exploration of advanced organic synthesis techniques further underscores the versatility of azabicyclo[3.1.1] compounds. For instance, the identification of the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation demonstrates the utility of these compounds as catalysts. This research by Toda et al. (2023) presents an efficient method for the oxidation of secondary alcohols using these compounds, highlighting their potential in facilitating diverse chemical reactions (Toda et al., 2023).
Drug Discovery and Pharmacophore Development
In the realm of drug discovery, 3-azabicyclo[3.1.1]heptan-6-ol and its analogs have been investigated for their potential as pharmacophores. The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one showcases its promise as a building block for selective derivatization, offering pathways to novel piperidine derivatives with potential medicinal applications. Denisenko et al. (2010) detail an efficient multigram synthesis of this compound, emphasizing its significance in medicinal chemistry research (Denisenko et al., 2010).
Direcciones Futuras
The future directions for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride could involve further exploration of its potential uses in the pharmaceutical industry, given its incorporation into the structure of the antihistamine drug Rupatidine . More research could also be conducted to fully understand its mechanism of action.
Mecanismo De Acción
Target of Action
It is known that this compound has been incorporated into the structure of the antihistamine drug rupatidine . This suggests that it may interact with histamine receptors, which play a crucial role in allergic reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is currently unavailable
Análisis Bioquímico
Biochemical Properties
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a bioisostere, mimicking the properties of other biologically active molecules . It can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been incorporated into the structure of antihistamine drugs, leading to improved physicochemical properties and enhanced cellular uptake . By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in the overall metabolic profile of cells . Its interactions with specific enzymes can either enhance or inhibit their catalytic functions, thereby affecting the flow of metabolites through different pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its physicochemical properties, such as solubility and membrane permeability, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to particular subcellular regions allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression by interacting with transcriptional regulators.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1389264-28-1 | |
| Record name | 3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)





![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)
